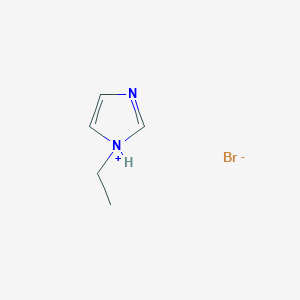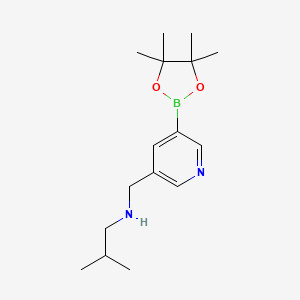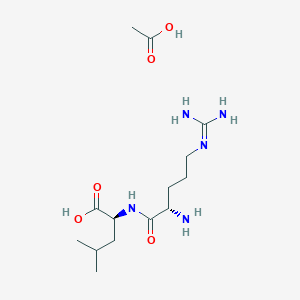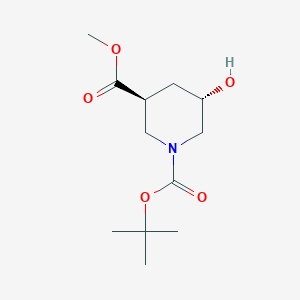
N,N-Dimethyl-3-(1-naphthyl)-propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Dimethyl-3-(1-naphthyl)-propanamide, commonly known as DMNP, is an organic compound that has been used in research for its wide range of applications. It has been used in many scientific experiments due to its unique properties and its ability to be synthesized in a variety of ways. DMNP is a highly versatile compound that has been used in the study of many biochemical and physiological processes. In
科学研究应用
DMNP has been used in a variety of scientific research applications. It has been used in the study of enzyme-catalyzed reactions, as well as in the study of receptor-mediated processes. It has also been used in the study of the biochemical and physiological effects of drugs, as well as in the study of the pharmacokinetics and pharmacodynamics of drugs. Additionally, it has been used in the study of the structure and function of proteins, as well as in the study of the structure and function of lipids.
作用机制
The mechanism of action of DMNP is not fully understood. It is believed that DMNP binds to receptors on the surface of cells, which then triggers a cascade of biochemical and physiological processes. It is also believed that DMNP binds to enzymes, which then catalyze the formation of products that are important for the functioning of the cell.
Biochemical and Physiological Effects
DMNP has been shown to have a variety of biochemical and physiological effects. It has been shown to affect the metabolism of drugs, as well as the expression of genes. It has also been shown to affect the activity of enzymes, as well as the activity of proteins. Additionally, it has been shown to affect the activity of receptors, as well as the activity of cell signaling pathways.
实验室实验的优点和局限性
One of the major advantages of using DMNP in lab experiments is its versatility. It can be used in a variety of experiments, due to its unique properties and its ability to be synthesized in a variety of ways. Additionally, it is relatively easy to obtain, making it ideal for use in lab experiments.
However, there are some limitations to using DMNP in lab experiments. It is not always easy to control the concentration of DMNP in experiments, as it can be affected by environmental factors. Additionally, it can be difficult to obtain consistent results when using DMNP, as it can be affected by the conditions of the experiment.
未来方向
There are a number of possible future directions for the use of DMNP in scientific research. One possible direction is the use of DMNP in the study of the structure and function of proteins. Additionally, DMNP could be used in the study of the structure and function of lipids, as well as in the study of the pharmacokinetics and pharmacodynamics of drugs. Another possible direction for the use of DMNP is the study of the biochemical and physiological effects of drugs, as well as the study of receptor-mediated processes. Finally, DMNP could be used in the study of enzyme-catalyzed reactions, as well as in the study of cell signaling pathways.
合成方法
DMNP can be synthesized in a variety of ways. One of the most common methods is through the reaction of 1-naphthylacetic acid and dimethylformamide. This reaction requires a catalyst, such as a base, to activate the reaction and form the desired product. Other methods include the reaction of 1-naphthylacetic acid and dimethylacetamide, as well as the reaction of 1-naphthylacetic acid and dimethylsulfoxide.
属性
IUPAC Name |
N,N-dimethyl-3-naphthalen-1-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-16(2)15(17)11-10-13-8-5-7-12-6-3-4-9-14(12)13/h3-9H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHFTNAGQWSGDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=CC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-([(2-Cyanoethyl)amino]methyl)pyridine-3-boronic acid pinacol ester](/img/structure/B6335319.png)




![4-[(4-Ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)benzoic acid HCl](/img/structure/B6335367.png)




